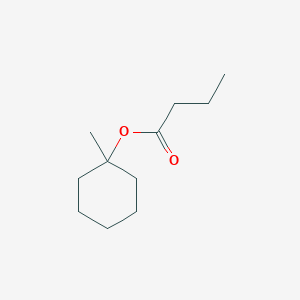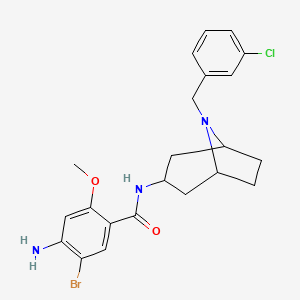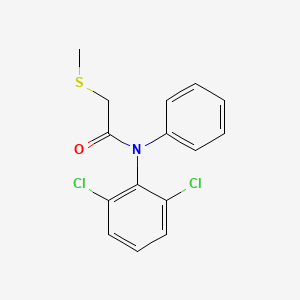
(2S,6S)-2-Methyl-6-nitrocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6S)-2-Methyl-6-nitrocyclohexan-1-one is a chiral compound with a cyclohexanone backbone The compound is characterized by the presence of a methyl group at the 2-position and a nitro group at the 6-position, both in the (S,S) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-Methyl-6-nitrocyclohexan-1-one can be achieved through several synthetic routes. One common method involves the nitration of (2S,6S)-2-methylcyclohexanone using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6S)-2-Methyl-6-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and mild heating.
Major Products Formed
Reduction: (2S,6S)-2-Methyl-6-aminocyclohexan-1-one.
Oxidation: (2S,6S)-2-Carboxy-6-nitrocyclohexan-1-one.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,6S)-2-Methyl-6-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,6S)-2-Methyl-6-nitrocyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-2-Methyl-6-nitrocyclohexan-1-one: The enantiomer of the compound with different stereochemistry.
(2S,6S)-2-Methyl-6-aminocyclohexan-1-one: The reduced form of the compound.
(2S,6S)-2-Carboxy-6-nitrocyclohexan-1-one: The oxidized form of the compound.
Uniqueness
(2S,6S)-2-Methyl-6-nitrocyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a methyl and a nitro group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
80594-88-3 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(2S,6S)-2-methyl-6-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
HYCOIAFXVYRZBA-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H](C1=O)[N+](=O)[O-] |
Kanonische SMILES |
CC1CCCC(C1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


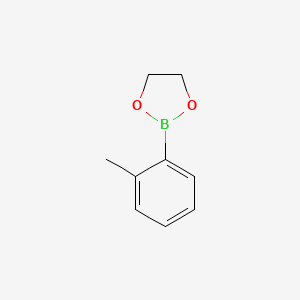
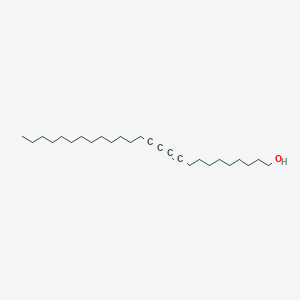
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
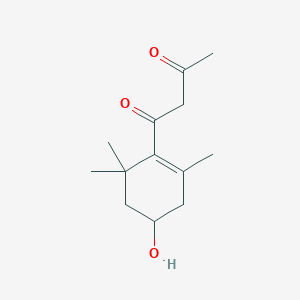
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
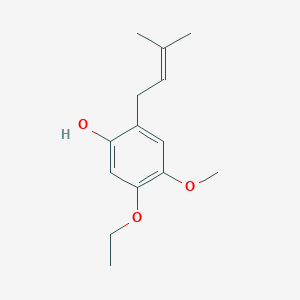
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)

